Propionylthiocholine chloride
Overview
Description
Propionylthiocholine chloride is a chemical compound with the molecular formula C8H18ClNOS. It is commonly used in biochemical research, particularly in studies involving cholinergic systems. This compound is a derivative of choline and is often utilized as a substrate in assays for cholinesterase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionylthiocholine chloride can be synthesized through the reaction of propionyl chloride with thiocholine. The reaction typically involves the following steps:
Preparation of Thiocholine: Thiocholine is prepared by reacting choline with thiol-containing reagents.
Acylation Reaction: Thiocholine is then reacted with propionyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Propionylthiocholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form propionic acid and thiocholine.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Hydrolysis: Propionic acid and thiocholine.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiocholine derivatives.
Scientific Research Applications
Propionylthiocholine chloride has several applications in scientific research:
Biochemistry: Used as a substrate in cholinesterase assays to study enzyme kinetics and inhibition.
Neuroscience: Helps in understanding cholinergic neurotransmission and its role in neurological disorders.
Pharmacology: Used in the development and testing of drugs targeting cholinergic systems.
Toxicology: Assists in studying the effects of cholinesterase inhibitors, which are relevant in pesticide and nerve agent research.
Mechanism of Action
Propionylthiocholine chloride acts as a substrate for cholinesterase enzymes. The enzyme catalyzes the hydrolysis of this compound to produce propionic acid and thiocholine. This reaction is similar to the hydrolysis of acetylcholine, making this compound a useful tool for studying cholinesterase activity and inhibition.
Comparison with Similar Compounds
- Acetylthiocholine chloride
- Butyrylthiocholine chloride
- Propionylthiocholine iodide
Comparison:
- Acetylthiocholine chloride: Similar in structure but has an acetyl group instead of a propionyl group. It is more commonly used in cholinesterase assays.
- Butyrylthiocholine chloride: Contains a butyryl group, making it bulkier and less reactive compared to propionylthiocholine chloride.
- Propionylthiocholine iodide: Similar to this compound but with an iodide ion instead of a chloride ion, which can affect its solubility and reactivity.
This compound is unique due to its specific structure, which makes it a valuable substrate for studying cholinesterase activity and inhibition in various research fields.
Properties
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQTUNIXEAAEKC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990700 | |
Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70496-34-3 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70496-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl(2-(propionylthio)ethyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070496343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[2-(propionylthio)ethyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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